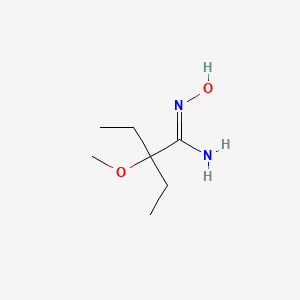
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the methoxynaphthyl moiety using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can take place at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid is used in peptide synthesis as a protecting group for amino acids.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Medicine
In medicine, it may be used in the development of peptide-based drugs, where the Fmoc group protects the amino acid during synthesis and is later removed to yield the active peptide.
Industry
Industrially, the compound is used in the large-scale synthesis of peptides and other complex organic molecules.
Wirkmechanismus
The mechanism by which ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid exerts its effects involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Similar to Fmoc-protected amino acids but use a different protecting group.
Cbz (Carbobenzyloxy) Protected Amino Acids: Another type of protecting group used in peptide synthesis.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxynaphthalen-2-yl)propanoic acid lies in its combination of the Fmoc protecting group and the methoxynaphthyl moiety, which provides specific reactivity and stability advantages in synthetic applications.
Eigenschaften
Molekularformel |
C29H25NO5 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C29H25NO5/c1-34-21-13-12-19-14-18(10-11-20(19)16-21)15-27(28(31)32)30-29(33)35-17-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-14,16,26-27H,15,17H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1 |
InChI-Schlüssel |
NBKUQDNGLBEQTN-HHHXNRCGSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)

![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)
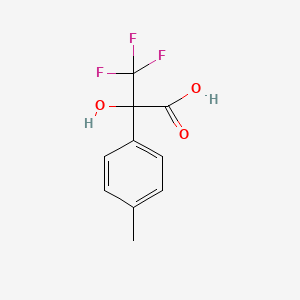
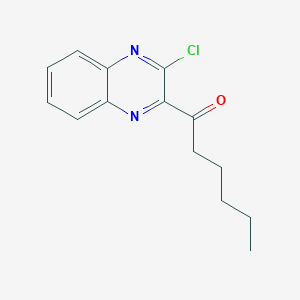
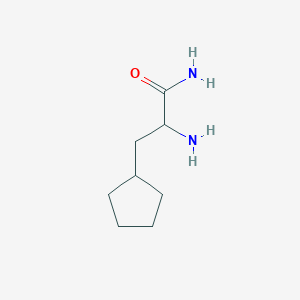

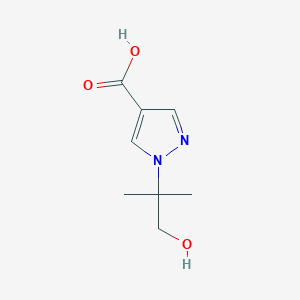
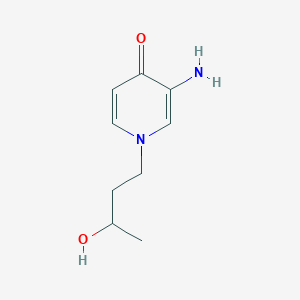
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
